1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone
Description
This compound features a piperazine core substituted with a sulfonyl group linked to an (E)-styryl moiety (trans-configuration) and an ethanone group connected to a pyridin-4-ylsulfanyl substituent. The (E)-styryl group may enhance planarity, facilitating interactions with hydrophobic binding pockets, while the pyridinylsulfanyl moiety could influence solubility and hydrogen bonding .
Properties
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c23-19(16-26-18-6-9-20-10-7-18)21-11-13-22(14-12-21)27(24,25)15-8-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQYDDNEDWXGT-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CSC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone is a complex organic molecule characterized by its unique structural features, including a piperazine ring and a sulfonyl group. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the context of cancer treatment and neuropharmacology.
Structural Characteristics
The molecular formula of this compound is . The presence of the phenylethenyl group is significant, as it may enhance the compound's interaction with various biological targets. The sulfonyl group contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂S₂ |
| Molecular Weight | 363.5 g/mol |
| Structure | Contains piperazine and sulfonyl groups |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing central nervous system functions.
- Enzyme Modulation : The sulfonyl group may facilitate interactions with specific enzymes, modulating their activity and influencing metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
Biological Activity Studies
Recent research has focused on the compound's efficacy in various biological contexts:
- Anticancer Properties : A study indicated that derivatives of similar structures can inhibit the viability of triple-negative breast cancer (TNBC) cell lines, suggesting that this compound could have similar effects . The mechanism involves binding to eEF2K, a protein linked to cancer cell proliferation.
- Neuropharmacological Effects : Compounds containing piperazine rings have been shown to exhibit anxiolytic and antidepressant effects in animal models, indicating potential applications in treating mood disorders .
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Case Study on TNBC :
- Objective : Evaluate the efficacy of a related compound in inhibiting TNBC cell growth.
- Findings : Significant suppression of cell viability was observed, with mechanisms involving apoptosis induction and cell cycle arrest.
-
Case Study on Neurotransmitter Receptors :
- Objective : Assess the interaction of piperazine derivatives with serotonin receptors.
- Findings : Enhanced binding affinity was noted, leading to increased serotonin levels in synaptic clefts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Pharmacological Relevance
The table below compares key structural and functional attributes of the target compound with analogs:
Key Observations:
- (E)-Styryl Moieties : Both the target compound and ’s pyrazoline derivative feature an (E)-styryl group, which enhances planarity and may improve interaction with hydrophobic enzyme pockets .
- Pyridinylsulfanyl vs.
Physicochemical Properties
- Solubility : Sulfonyl groups generally enhance aqueous solubility, but the bulky pyridinylsulfanyl substituent could counteract this effect compared to smaller groups like methoxyphenyl .
Structural Conformation and Crystallography
highlights the envelope conformation of a pyrazoline analog with an (E)-styryl group, stabilized by C–H···O hydrogen bonds . If the target compound adopts a similar conformation, its bioavailability and packing efficiency could be optimized. SHELX software () is widely used for such crystallographic analyses, underscoring the need for structural validation .
Q & A
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Check : Reanalyze via DSC to rule out impurities.
- Polymorphism Screening : Perform slurry experiments with solvents (e.g., ethanol/water) to identify stable polymorphs .
- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures to distinguish melting from degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
